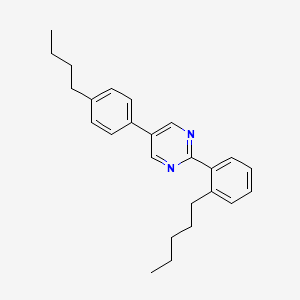
5-(4-Butylphenyl)-2-(pentylphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Butylphenyl)-2-(pentylphenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butylphenyl)-2-(pentylphenyl)pyrimidine typically involves the condensation of appropriate substituted benzaldehydes with guanidine or its derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Butylphenyl)-2-(pentylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms on the phenyl rings are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenated derivatives, amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced pyrimidine derivatives
Substitution: Amino or thiol-substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
5-(4-Butylphenyl)-2-(pentylphenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 5-(4-Butylphenyl)-2-(pentylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Methylphenyl)-2-(pentylphenyl)pyrimidine
- 5-(4-Ethylphenyl)-2-(pentylphenyl)pyrimidine
- 5-(4-Propylphenyl)-2-(pentylphenyl)pyrimidine
Uniqueness
5-(4-Butylphenyl)-2-(pentylphenyl)pyrimidine is unique due to the presence of butyl and pentyl phenyl groups, which confer distinct chemical properties and potential applications compared to its analogs. The specific substitution pattern on the pyrimidine ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C25H30N2 |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
5-(4-butylphenyl)-2-(2-pentylphenyl)pyrimidine |
InChI |
InChI=1S/C25H30N2/c1-3-5-7-11-22-12-8-9-13-24(22)25-26-18-23(19-27-25)21-16-14-20(15-17-21)10-6-4-2/h8-9,12-19H,3-7,10-11H2,1-2H3 |
InChI-Schlüssel |
HOHSWHCCJOELOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=CC=C1C2=NC=C(C=N2)C3=CC=C(C=C3)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)
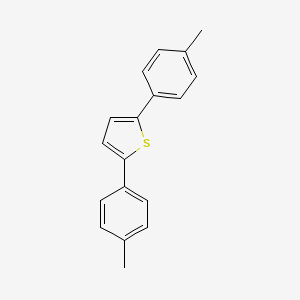

![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)
![1-{4-(4-Methoxyphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14413514.png)
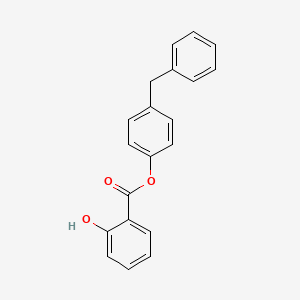
![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
![3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14413530.png)
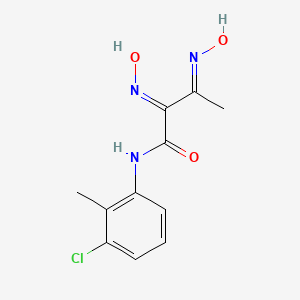
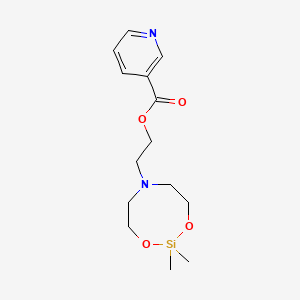
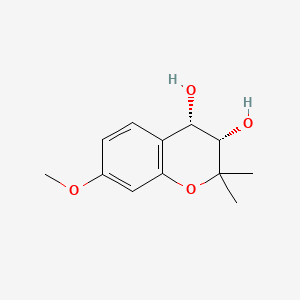
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
